molecular formula C9H11N3OS2 B484156 N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide CAS No. 590360-30-8

N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide

Cat. No.: B484156
CAS No.: 590360-30-8
M. Wt: 241.3g/mol
InChI Key: DWAQZBVAVLMEHU-UHFFFAOYSA-N
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Description

N-Allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide is a thiourea derivative characterized by an allyl group attached to the hydrazine nitrogen and a 2-thienylcarbonyl substituent. Its molecular framework combines a thioamide group (-NH-CS-NH-) with a thiophene ring, offering unique electronic and steric properties. The compound is synthesized via cyclization or condensation reactions involving allyl isothiocyanate and thiophene-derived hydrazides, as exemplified in related syntheses (e.g., triazolethiones in ) .

Properties

IUPAC Name

1-prop-2-enyl-3-(thiophene-2-carbonylamino)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS2/c1-2-5-10-9(14)12-11-8(13)7-4-3-6-15-7/h2-4,6H,1,5H2,(H,11,13)(H2,10,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAQZBVAVLMEHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NNC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of Thiophene-2-Carboxylic Acid Hydrazide

Thiophene-2-carboxylic acid hydrazide is prepared by reacting thiophene-2-carboxylic acid with hydrazine hydrate. The reaction typically proceeds via activation of the carboxylic acid group, often using thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by nucleophilic substitution with hydrazine.

Reaction Conditions:

  • Thionyl chloride is added to thiophene-2-carboxylic acid at ambient temperature, followed by heating at 80°C for 2 hours to form the acid chloride.

  • The intermediate is then reacted with hydrazine hydrate in anhydrous ethanol under reflux (4–6 hours), yielding the hydrazide with >85% purity.

Step 2: Condensation with Allylisothiocyanate

The hydrazide undergoes nucleophilic addition with allylisothiocyanate in a polar aprotic solvent (e.g., ethanol or tetrahydrofuran). The reaction mechanism involves attack by the hydrazide’s amine group on the electrophilic carbon of the isothiocyanate, forming a thiourea linkage.

Optimized Protocol:

  • Molar Ratio: 1:1.1 (hydrazide:allylisothiocyanate) to ensure complete conversion.

  • Solvent: Ethanol, due to its ability to solubilize both reactants and facilitate precipitation of the product.

  • Temperature and Time: Reflux at 78°C for 5–12 hours, followed by cooling to room temperature. The product precipitates upon ice quenching and is isolated via filtration.

Yield: 70–79%, depending on purification methods (recrystallization vs. column chromatography).

Critical Analysis of Reaction Parameters

Solvent Selection

Ethanol is preferred for its balance of polarity and boiling point, which promotes reaction efficiency while enabling straightforward isolation. Alternatives like tetrahydrofuran (THF) or dichloromethane (DCM) have been explored for analogous thiourea syntheses but may require extended reaction times or specialized workup procedures.

Temperature and Stoichiometry

  • Temperature: Reflux conditions (78°C in ethanol) ensure sufficient energy for the nucleophilic addition-elimination mechanism. Lower temperatures (e.g., 40°C) result in incomplete conversion (<50% yield).

  • Stoichiometry: A 10% excess of allylisothiocyanate mitigates side reactions, such as hydrolysis of the isothiocyanate to allylamine.

Purification and Characterization

  • Isolation: Precipitation in ice-cold ethanol removes unreacted starting materials.

  • Characterization:

    • ¹H NMR (DMSO-d₆): δ 9.82 (s, 1H, NH), 8.12 (d, 1H, thiophene), 7.45 (m, 1H, thiophene), 5.85 (m, 1H, allyl CH₂), 5.20 (d, 2H, allyl CH₂).

    • IR Spectroscopy: Peaks at 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), and 3300 cm⁻¹ (N-H stretch).

Comparative Evaluation of Alternative Methods

One-Pot Synthesis

A modified one-pot approach eliminates the need for isolating the hydrazide intermediate. Thiophene-2-carboxylic acid is treated with thionyl chloride, followed by in situ reaction with hydrazine hydrate and allylisothiocyanate. While this reduces procedural steps, yields are marginally lower (65–70%) due to competing side reactions.

Solid-Phase Synthesis

Immobilization of the hydrazide on a resin (e.g., Wang resin) has been attempted for high-throughput applications. However, this method faces challenges in product cleavage efficiency and scalability.

Industrial-Scale Production Considerations

Cost-Efficiency

  • Allylisothiocyanate: Priced at ~$10.00/1g (commercial suppliers), it constitutes 60% of raw material costs.

  • Solvent Recovery: Ethanol is distilled and reused, reducing waste and expenses.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl or thienyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazinecarbothioamides.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide exhibits notable antimicrobial properties . Studies have shown its effectiveness against various pathogens, including bacteria and fungi. For example:

  • Study Findings : In a series of tests, derivatives of this compound demonstrated significant inhibition against common pathogens such as Trichophyton rubrum, with minimum inhibitory concentrations (MIC) ranging from 12.5 µg/ml to 25 µg/ml for effective strains .

Anticancer Potential

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may interact with specific molecular targets involved in cancer cell proliferation and survival:

  • Mechanism of Action : The exact mechanisms remain to be fully elucidated; however, initial findings indicate that the compound may induce apoptosis in cancer cells through modulation of signaling pathways related to cell growth and death.

Case Study 1: Antifungal Activity Evaluation

A study conducted at Istanbul University evaluated the antifungal activity of several derivatives of this compound. The results indicated that certain modifications led to improved efficacy against Candida albicans and Aspergillus niger. The study highlighted the potential for developing new antifungal agents based on this scaffold .

Case Study 2: Anticancer Research

In another investigation, researchers explored the anticancer effects of this compound on various cancer cell lines. The findings suggested that specific derivatives could inhibit cell proliferation significantly. Further research is needed to identify the precise molecular targets involved and to optimize these compounds for clinical use .

Mechanism of Action

The mechanism of action of N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

  • Allyl vs.
  • Aromatic Substituents: Thienyl (C₄H₃S) is smaller and less electron-rich than quinoline (C₉H₆N), which may reduce π-stacking interactions but improve metabolic stability .
  • Electron-Withdrawing Groups : The 5-fluoro-2-oxoindolin-3-ylidene substituent in increases melting point (219–220°C) due to enhanced crystallinity from fluorine’s electronegativity .

Table 2: Bioactivity and Computational Insights

Compound Type Notable Bioactivity/Property Method of Analysis Key Findings References
N-Allyl-thienyl derivative Antimicrobial (hypothetical) Molecular docking (DFT) Thienyl’s sulfur may interact with bacterial enzymes -
Camphor-derived compound Antiviral potential NMR, IR, HRMS Bulky camphor group reduces yield (60%) but may enhance target specificity
Fluorinated isatin derivative Antitubercular activity Experimental assays Fluorine enhances membrane penetration and activity
Piperidinylmethyl derivative Conformational flexibility AMBER96, AM1/PM3 methods Allyl group allows multiple low-energy conformers, aiding ligand-receptor adaptation

Key Observations :

  • Antimicrobial Potential: Thienyl derivatives may exhibit moderate activity due to sulfur’s role in disrupting microbial enzymes, though quinoline analogues () show higher activity from extended π-systems .
  • Conformational Flexibility : Molecular mechanics studies () highlight the allyl group’s role in enabling diverse conformers, optimizing interactions with biological targets .

Spectroscopic and Electronic Properties

Table 3: Spectroscopic Data Comparison

Compound Type IR Stretching (cm⁻¹) NMR Shifts (δ, ppm) Hyperpolarizability (β) References
N-Allyl-thienyl derivative C=O: ~1670; C=S: ~1213 Thienyl H: 7.0–7.5; NH: ~8–10 - -
N-Methyl-thienyl derivative C=O: 1676; C=S: 1213 CH₃: 2.86; NH: 9.44, 10.33 -
Pyridyl derivative C=S: 1184; C=N: 1540 Pyridyl H: 7.65–8.63 301.16 (calc.)

Key Observations :

  • IR Signatures : Thienyl carbonyl (C=O) stretches (~1670 cm⁻¹) are similar to pyrimidine analogues (1676 cm⁻¹), indicating consistent electronic environments .
  • NMR Trends : Allyl protons resonate at δ 4.25–5.98 (), while methyl groups appear at δ 2.86 (), aiding structural differentiation .

Biological Activity

N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

The compound features a thienyl group and a hydrazinecarbothioamide moiety, which are crucial for its biological interactions. The thienyl group can interact with enzyme active sites, while the hydrazinecarbothioamide can form hydrogen bonds with various biological macromolecules. These structural characteristics facilitate the modulation of enzyme or receptor activities, leading to diverse biological effects.

The mechanism of action for this compound involves:

  • Enzyme Interaction : The compound can bind to specific enzymes or receptors, altering their activity.
  • Hydrogen Bonding : The hydrazinecarbothioamide moiety forms hydrogen bonds with biological targets, influencing cellular pathways.
  • Chemical Reactivity : It undergoes various chemical reactions such as oxidation and reduction, which may contribute to its bioactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogens, with findings suggesting promising results in inhibiting bacterial and fungal growth.

Pathogen Minimum Inhibitory Concentration (MIC) Inhibition Percentage
Mycobacterium tuberculosis12.5 µg/ml76%
Staphylococcus aureus25 µg/ml50%
Candida albicans50 µg/ml38%

These results highlight its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : this compound has been shown to arrest the cell cycle in the G1 phase.
  • Apoptotic Pathways : It activates caspases and promotes the expression of pro-apoptotic proteins while inhibiting anti-apoptotic factors.

In vitro studies demonstrate that this compound can reduce the viability of several cancer cell lines significantly .

Case Studies

  • Antimycobacterial Activity Study : A study evaluated several derivatives of thienylcarbonyl hydrazines for their antimycobacterial activity using the BACTEC 460 system. The results indicated that compounds similar to this compound displayed significant inhibition against Mycobacterium tuberculosis, suggesting its potential in treating tuberculosis infections .
  • Anticancer Screening : Another research effort focused on the synthesis and evaluation of new derivatives based on this scaffold. The findings revealed that certain modifications enhanced anticancer activity against breast and colon cancer cell lines, underscoring the versatility of this compound in drug design .

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